molecular formula C12H7ClIN3 B12524773 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-

Cat. No.: B12524773
M. Wt: 355.56 g/mol
InChI Key: JFFJWLTVRDFULA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with chlorine, iodine, and a pyridinyl group. These substitutions confer unique chemical properties and potential biological activities, making it a valuable target for research and development.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

    Substitution: The chlorine and iodine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, which may have enhanced biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H7ClIN3

Molecular Weight

355.56 g/mol

IUPAC Name

5-chloro-2-iodo-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H7ClIN3/c13-8-4-9-10(7-2-1-3-15-5-7)11(14)17-12(9)16-6-8/h1-6H,(H,16,17)

InChI Key

JFFJWLTVRDFULA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC3=C2C=C(C=N3)Cl)I

Origin of Product

United States

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